4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H18F3NO2S and a molecular weight of 285.326 g/mol . This compound is characterized by the presence of a trifluoromethylsulfanyl group attached to a piperidine ring, which is further connected to a carboxylic acid tert-butyl ester group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfanyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted piperidines: These compounds share the trifluoromethyl group but differ in other substituents on the piperidine ring.
Uniqueness
4-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the trifluoromethylsulfanyl group and the carboxylic acid tert-butyl ester group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(trifluoromethylsulfanyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO2S/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)18-11(12,13)14/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEYIHYAPMMEJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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